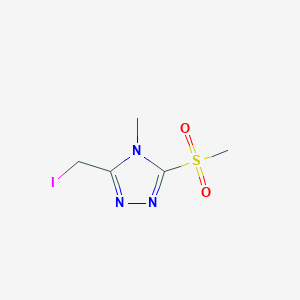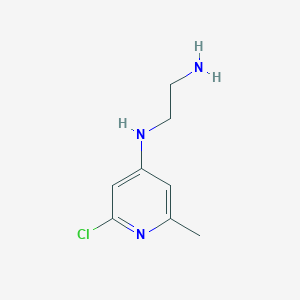
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a dichloropyrimidine moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichloro-5-nitropyrimidine with morpholine under basic conditions to yield 2,4-dichloro-6-morpholin-4-yl-pyrimidine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with an appropriate alcohol, such as ethanol, under acidic or basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the cyclopropyl group, leading to the formation of reduced derivatives.
Substitution: The dichloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrimidine derivatives, cyclopropyl alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
2-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-methanol: Similar structure but with a methanol moiety instead of ethanol.
2-Cyclopropyl-2-(2,4-dichloro-6-piperidin-4-yl-pyrimidin-5-yloxy)-ethanol: Similar structure but with a piperidine ring instead of morpholine.
2-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propanol: Similar structure but with a propanol moiety instead of ethanol.
Uniqueness: The uniqueness of 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17Cl2N3O3 |
|---|---|
Molecular Weight |
334.20 g/mol |
IUPAC Name |
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol |
InChI |
InChI=1S/C13H17Cl2N3O3/c14-11-10(21-9(7-19)8-1-2-8)12(17-13(15)16-11)18-3-5-20-6-4-18/h8-9,19H,1-7H2 |
InChI Key |
ICWVEZCBJLFDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CO)OC2=C(N=C(N=C2Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B8539324.png)
![(S)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide](/img/structure/B8539332.png)

![Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8539361.png)
![1-[1-[4-(1-Methylethyl)phenyl]cyclopropyl]ethanone](/img/structure/B8539369.png)


